Product packaging for Cyanogen chloride(Cat. No.:CAS No. 506-77-4)

Cyanogen chloride

Cat. No.: B1212222
CAS No.: 506-77-4
M. Wt: 61.47 g/mol
InChI Key: QPJDMGCKMHUXFD-UHFFFAOYSA-N
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Description

Cyanogen chloride (CAS 506-77-4) is a triatomic pseudohalogen with the chemical formula ClCN. At room temperature, it is a colorless gas with a pungent, biting, or pepper-like odor and a boiling point of 13 °C . It is highly volatile and soluble in water and most organic solvents, though such mixtures can be unstable . This compound is a highly toxic chemical asphyxiant that interferes with the body's ability to use oxygen, and exposure can be rapidly fatal . It has systemic effects, particularly affecting organ systems most sensitive to low oxygen levels, such as the central nervous system, the cardiovascular system, and the pulmonary system . Commercially, this compound is used in chemical synthesis and fumigation . Its applications in laboratory and industrial research include its role as a precursor in the synthesis of sulfonyl cyanides and chlorosulfonyl isocyanate, a useful reagent in organic synthesis . It is also used in the preparation of tetracyanomethane and methane tetracarbonitrile, and in the Lonza process for the preparation of extremely pure malononitrile . Furthermore, it is employed as a warning agent in fumigant gases, as a metal cleaner in ore refining, and in the production of synthetic rubber . In water treatment research, this compound is significant as a disinfection byproduct (DBP) formed in greater amounts during chloramination compared to chlorination, making it a compound of interest for analytical and environmental studies . This compound is for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. All safety protocols must be adhered to, as it is a highly toxic and hazardous substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClCN<br>CNCl<br>CClN B1212222 Cyanogen chloride CAS No. 506-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

carbononitridic chloride
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InChI

InChI=1S/CClN/c2-1-3
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InChI Key

QPJDMGCKMHUXFD-UHFFFAOYSA-N
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Canonical SMILES

C(#N)Cl
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Molecular Formula

CNCl, ClCN, CClN
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DSSTOX Substance ID

DTXSID4021551
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Molecular Weight

61.47 g/mol
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Physical Description

Cyanogen chloride, stabilized appears as a colorless gas or liquid with a strong acrid/pungent odor. Boils at 60 °F. Liquid density 10.0 lb / gal. Shipped as a liquid confined under its own vapor pressure. A highly toxic lachrymator. Has been used as a tear gas. Vapor is heavier than air. Prolonged exposure of the container to fire or intense heat may cause violent rupturing and rocketing., Colorless gas or liquid (below 55 degrees F) with an irritating odor; Note: Shipped as a liquefied gas. A solid below 20 degrees F. Forms cyanide in the body; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas or liquid (below 55 °F) with an irritating odor., Colorless gas or liquid (below 55 °F) with an irritating odor. [Note: Shipped as a liquefied gas. A solid below 20 °F. Forms cyanide in the body.]
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Boiling Point

55.6 °F at 760 mmHg (USCG, 1999), 13 °C, 13.8 °C, 55 °F
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Flash Point

Not Applicable. Not flammable. (USCG, 1999), 51 °C
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Solubility

7 % (NIOSH, 2023), Soluble in water, ethanol, ethyl ether, Soluble in oxygenated solvents, Soluble in water at 68 °F, In water, 27.5 mg/L at 25 °C, In water, 6X10+4 mg/L at 0 C, Solubility in water: soluble, 7%
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Density

1.222 at 32 °F (USCG, 1999) - Denser than water; will sink, 1.186 at 20 °C/4 °C, Density: 1.24 g/cu cm at 0 °C; 1.19 g/cu cm at 15 °C; Enthalpy of Fusion: 11.39 kJ/mol, Density/Specific gravity: 1.128 at 4 °C/4 °C, Liquid density 10.0 lb/gal. Shipped as a liquid confined under its own vapor pressure, 1.22 (liquid at 32 °F), 1.22 (Liquid at 32 °F), 2.16(relative gas density)
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Vapor Density

2.1 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 1.98 (Air = 1), Relative vapor density (air = 1): 2.16, 2.16
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Vapor Pressure

704.36 mmHg at 50 °F (USCG, 1999), VP: 760 mm Hg at 13 °C, 1.23X10+3 mm Hg at 25 C, Vapor pressure, kPa at 21.1 °C: 1987, 1010 mmHg
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Color/Form

Colorless volatile liquid or gas, Colorless gas or liquid (below 55 °F) ...[NOTE: Shipped as a liquified gas. A solid below 20 °F.]

CAS No.

506-77-4
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Melting Point

20 °F (USCG, 1999), -6.55 °C, -6 °C, 20 °F
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Synthetic Methodologies and Reaction Pathways of Cyanogen Chloride

Laboratory-Scale Synthesis Techniques

Several methods are employed in laboratories for the synthesis of cyanogen (B1215507) chloride, often involving the reaction of cyanide compounds with chlorine.

A fundamental laboratory approach to synthesizing cyanogen chloride involves the direct chlorination of cyanide sources. This can be achieved by reacting hydrogen cyanide (HCN) with chlorine gas (Cl₂), typically in an aqueous medium. The reaction proceeds as follows:

HCN + Cl₂ → ClCN + HCl

This reaction is known to yield quantitative amounts of this compound when conducted under controlled conditions in an aqueous environment, producing hydrochloric acid (HCl) as a significant byproduct google.com. Alternatively, sodium cyanide (NaCN) can be used as the cyanide source, reacting with chlorine:

NaCN + Cl₂ → ClCN + NaCl

This method involves the oxidation of sodium cyanide, potentially proceeding via the intermediate cyanogen ((CN)₂) wikipedia.org. Specific industrial processes have also adapted this reaction for continuous production using tubular reactors, employing liquid chlorine and sodium cyanide aqueous solutions with precise molar ratios and temperature control google.com. Another variation involves atomizing the sodium cyanide solution and reacting it with gaseous chlorine, allowing the heat of reaction to spontaneously flash off the this compound gas, which minimizes side reactions google.com.

Reactions involving this compound synthesis and its subsequent behavior in aqueous environments are crucial for understanding these processes. When hydrogen cyanide and chlorine react in an aqueous medium, hydrochloric acid is formed and dissolves in the water, creating an acidic solution google.com. This compound itself is susceptible to hydrolysis in water. At neutral pH, it slowly hydrolyzes to release cyanate (B1221674) and chloride ions, following the equation:

ClCN + H₂O → [OCN]⁻ + Cl⁻ + H⁺ wikipedia.orgwho.int

The rate and products of hydrolysis can be influenced by pH and the presence of other substances. For instance, at high pH, hydrolysis can lead to the release of cyanide ions who.int. The presence of acids, particularly hydrochloric acid, can catalyze both the hydrolysis of this compound and its polymerization into cyanuric chloride cdnsciencepub.com. Research has also explored the formation of this compound from other nitrogen-containing organic compounds in aqueous systems, such as the reaction of glycine (B1666218) with chlorine, where it is identified as a disinfection byproduct researchgate.net. In these reactions, specific intermediates like N,N-dichloroglycine are proposed to decay to form this compound researchgate.net. Furthermore, aqueous-phase radical chemistry can play a role, with pathways involving this compound as an intermediate in the radiolysis of hydrogen cyanide under specific salt concentrations researchgate.net. The reactivity of this compound with various nucleophiles, such as methylamine (B109427) and hydrazine, has also been studied in aqueous solutions across different pH ranges dtic.mil.

While many common syntheses of this compound occur in aqueous media or gas phase, some related reactions and industrial considerations involve non-aqueous systems. The trimerization of this compound to form cyanuric chloride, a significant industrial process, often occurs in the gas phase, catalyzed by materials like activated carbon at elevated temperatures core.ac.ukthieme-connect.de. Although this is a reaction of this compound, it highlights the handling of this compound in non-aqueous, gas-phase industrial environments. Research into the reactivity of this compound has also explored its interactions with organomagnesium compounds in anhydrous ether solutions, demonstrating its behavior in strictly non-aqueous reaction systems uni.edu.

Industrial Production Processes for this compound

Industrial production of this compound prioritizes efficiency, yield, and safety, often employing continuous processes and optimized reactor designs.

The primary industrial route for this compound production involves the reaction of hydrogen cyanide (HCN) with chlorine (Cl₂). Various reactor designs and operating conditions have been developed to optimize this process.

One established method utilizes a column-shaped reactor where liquid hydrogen cyanide and gaseous chlorine are reacted in an aqueous medium. Specific conditions reported include maintaining temperatures between 18°C and 36°C in different parts of the reactor, operating at a pressure of approximately 1.25 bar (absolute) at the reactor head, and employing significant circulation rates (e.g., 21 times the reactor volume) to enhance reaction efficiency and yield, claiming quantitative results google.com.

Another industrially relevant process employs a tubular reactor. This method involves mixing liquid chlorine with an aqueous solution of sodium cyanide at a molar ratio of NaCN to Cl₂ between 1:0.9 and 1:1.2. The mixing is carried out at temperatures between 20°C and 50°C. The resulting mixture is then introduced into the tubular reactor, where the reaction occurs under controlled conditions: a pressure range of 0.1 MPa to 2.0 MPa and a reaction temperature between 20°C and 60°C, with a residence time of 10 to 600 seconds google.com. This specific set of parameters is designed to maximize yield and purity.

Advanced technologies for hydrogen cyanide production and its derivatives have also been developed, aiming for significant improvements in reaction efficiency, conversion rates, and product yields dgchemtech.com. While not exclusively for this compound, these advancements in handling and reacting cyanide compounds reflect the ongoing optimization in the chemical industry.

Table 1: Comparison of this compound Synthesis Methods

MethodReactantsPhase/MediumReactor TypeKey ConditionsReported YieldKey References
Chlorination of Hydrogen CyanideHCN (liquid), Cl2 (gas)AqueousColumnTemp: 18-36°C; Pressure: ~1.25 bar; Circulation: 21x reactor volumeQuantitative google.com
Chlorination of Sodium CyanideNaCN (aqueous solution), Cl2 (liquid)AqueousTubularMolar Ratio (NaCN:Cl2): 1:(0.9-1.2); Mixing Temp: 20-50°C; Reactor Temp: 20-60°C; Pressure: 0.1-2.0 MPa; Residence Time: 10-600sHigh/Specific google.com
Chlorination of Sodium Cyanide (atomized)NaCN (aqueous solution), Cl2 (gas)Aqueous (atomized)Confined zoneSpontaneous flashing off of ClCN gasHigh google.com
Oxidation of Sodium Cyanide (via Cyanogen)NaCN, Cl2Not specifiedNot specifiedNot specifiedNot specified wikipedia.org

Research efforts in the industrial production of this compound are largely focused on enhancing process efficiency and maximizing product yield while minimizing unwanted byproducts and side reactions. The direct reaction of hydrogen cyanide with chlorine in aqueous media has been reported to achieve quantitative yields of this compound google.com.

Specific process parameters, such as those employed in tubular reactors, are critical for optimization. For instance, controlling the molar ratio of sodium cyanide to chlorine (e.g., 1:0.9 to 1:1.2), managing mixing and reaction temperatures (20-60°C), maintaining precise pressure (0.1-2.0 MPa), and optimizing residence time (10-600s) are key strategies to improve reaction efficiency and product yield google.com.

Table 2: Industrial Process Parameters for Tubular Reactor Synthesis (from google.com)

ParameterValue
ReactantsSodium cyanide (aqueous solution), Liquid chlorine
Molar Ratio (NaCN:Cl2)1 : (0.9 to 1.2)
Mixing Temperature20 to 50 °C
Reactor Temperature20 to 60 °C
Reactor Pressure0.1 MPa to 2.0 MPa
Residence Time10 s to 600 s
Reactor TypeTubular reactor
Product YieldOptimized for high yield and purity through parameter control.

Compound List:

this compound (ClCN)

Hydrogen cyanide (HCN)

Chlorine (Cl₂)

Hydrochloric acid (HCl)

Sodium cyanide (NaCN)

Sodium chloride (NaCl)

Cyanogen ((CN)₂)

Cyanate ion ([OCN]⁻)

Chloride ion (Cl⁻)

Ammonium chloride (NH₄Cl)

Glycine

Uric acid

N,N-dichloroglycine

N-chloroiminocarboxylate

N-chloromethylimine

Methylamine

Hydrazine

Dimethylamine

Cyanuric chloride ((ClCN)₃)

Cyanamide

Carbon dioxide (CO₂)

Hypochlorous acid (HOCl)

Chloramine T

1-phenyl-3-methyl-5-pyrazolone

4-pyridinecarboxylate

Mechanistic Studies of this compound Formation in Environmental Systems

Kinetic and Thermodynamic Aspects of Formation Reactions

The formation of this compound (CNCl) involves complex reaction pathways, and understanding its kinetic and thermodynamic parameters is crucial for controlling its synthesis and mitigating its presence as a disinfection byproduct. Research has focused on various precursors and reaction conditions, revealing key rate-limiting steps and thermodynamic considerations.

One significant pathway for CNCl formation is the chlorination of glycine, particularly relevant in water treatment processes. Kinetic experiments indicate that the formation of CNCl from glycine is often limited by the decay rates of intermediate species, such as N,N-dichloroglycine or N-chloroiminocarboxylate (CIN=CHCO2-) researchgate.netnih.gov. Specifically, only the anionic form of N,N-dichloroglycine decays to form CNCl, while the protonated neutral species yields N-chloromethylimine. At pH values above 6, glycine nitrogen is stoichiometrically converted to CNCl, but this conversion decreases at lower pH due to the formation of N-chloromethylimine researchgate.netnih.gov.

The rate of CNCl formation from glycine, under conditions of excess free chlorine (pH 6-8), can be described by the following simplified rate expression:

where is the initial concentration of total N,N-dichloroglycine, and is the first-order decay constant for CIN=CHCO2-. The temperature dependence of is given by:

where is the absolute temperature in Kelvin researchgate.netnih.gov. It is important to note that while CNCl formation itself is independent of free chlorine concentration, higher concentrations of free chlorine promote its hydrolysis, thus influencing the net yield of CNCl researchgate.netresearchgate.net.

Another important formation pathway involves the reaction of monochloramine with formaldehyde (B43269), which proceeds through several intermediate steps. The proposed sequence includes the formation of N-chloroaminomethanol, followed by its dehydration to N-chloromethanimine, which then decomposes to hydrogen cyanide (HCN). Finally, cyanide ion reacts with monochloramine to form this compound and ammonia (B1221849) acs.orgcapes.gov.br. The rate-limiting step in this sequence under typical drinking water conditions is the decay of N-chloroaminomethanol capes.gov.br. The kinetics of this reaction have been studied at 25.0 °C and an ionic strength of 0.10 M (NaClO4). Key rate constants determined include:

Addition of formaldehyde to monochloramine: Equilibrium constant () = , Rate constant () = capes.gov.br.

Dehydration of N-chloroaminomethanol: Catalyzed by H with , and by OH with capes.gov.br.

Decomposition of N-chloromethanimine: Rate constant () = capes.gov.br.

Reaction of cyanide ion with monochloramine: at and 25 °C acs.org.

Thermodynamic data for this compound are also available, with the standard enthalpy of formation () for gaseous this compound being reported as 137.95 kJ/mol nist.govanl.gov. Discrepancies in reported thermodynamic properties, such as the enthalpy of formation, can arise from different experimental setups; researchers often cross-validate using high-purity synthesis methods and reference standardized data .

The hydrolysis of this compound is also a significant kinetic process, particularly in aqueous solutions. The reaction is catalyzed by hydroxide (B78521) ions, with a reported rate constant () of approximately and an apparent activation energy () of 60,980 J/mol at 21.0 °C lookchem.com. The rate law for this hydroxide-assisted hydrolysis is described as:

At 25 °C, pH 7, and a free chlorine residual of 0.5 mg/L as Cl2, the half-life of CNCl due to hypochlorite-catalyzed hydrolysis is approximately 60 minutes researchgate.net.

Data Tables

Table 1: Kinetic Parameters for this compound Formation from Glycine

Intermediate/SpeciesRate Constant ()Temperature Dependence ()ConditionsReference
CIN=CHCO2- spH 6-8, excess free chlorine researchgate.netnih.gov

Table 2: Kinetic Parameters for this compound Formation from Formaldehyde and Monochloramine

Reaction Step/SpeciesParameterValueConditionsReference
Formaldehyde + MonochloramineEquilibrium Constant ()25.0 °C, 0.10 M (NaClO4) capes.gov.br
Formaldehyde + MonochloramineRate Constant ()25.0 °C, 0.10 M (NaClO4) capes.gov.br
N-chloroaminomethanol dehydration (H catalyzed)Rate Constant ()25.0 °C, 0.10 M (NaClO4) capes.gov.br
N-chloroaminomethanol dehydration (OH catalyzed)Rate Constant ()25.0 °C, 0.10 M (NaClO4) capes.gov.br
N-chloromethanimine decompositionRate Constant ()25.0 °C, 0.10 M (NaClO4) capes.gov.br
Cyanide ion + MonochloramineRate Constant (), 25 °C acs.org

Table 3: Thermodynamic and Hydrolysis Kinetic Parameters for this compound

PropertyValueConditionsReference
Standard Enthalpy of Formation ()137.95 kJ/mol (gas)Standard State (298.15 K, 1 bar) nist.govanl.gov
Hydrolysis Rate Constant ()21.0 °C lookchem.com
Apparent Activation Energy ()60,980 J/mol21.0 °C lookchem.com
Half-life (Hydrolysis)approx. 60 min25 °C, pH 7, 0.5 mg/L free chlorine (as Cl) researchgate.net

Reactivity and Transformation Pathways of Cyanogen Chloride

Environmental Fate and Degradation Studies

Adsorption and Sequestration Studies in Environmental Compartments

Surface Adsorption Mechanisms (e.g., Metal Surfaces, Carbonaceous Materials)

The adsorption of cyanogen (B1215507) chloride onto surfaces is a critical aspect of its removal and transformation. Mechanisms vary depending on the nature of the surface, ranging from physical adsorption (physisorption) to chemical adsorption (chemisorption).

Metal Surfaces

Studies employing first-principle methods have investigated the adsorption and hydrolysis of CNCl on metal surfaces, such as copper and chromium. These investigations reveal that CNCl can adsorb onto these surfaces in stable configurations, sometimes involving terminal flipping behavior during hydrolysis. The interaction energy of adsorbed CN species with the metal surface plays a crucial role in determining the activity and selectivity of the catalytic hydrolysis process researchgate.net. For instance, research on graphene surfaces, including pristine, mono-vacancy, and nitrogen-doped variants, indicates that CNCl primarily undergoes physisorption with minimal charge transfer and no direct bond formation between the adsorbate and the adsorbent researchgate.net. In contrast, when hexagonal boron nitride (hBN) is decorated with copper, it exhibits enhanced adsorption of CNCl compared to pristine hBN. This enhancement is attributed to charge transfer from CNCl to the Cu-hBN system, which modifies the electronic properties and reduces the band gap, suggesting a more robust interaction researchgate.net.

Carbonaceous Materials

Carbonaceous materials, particularly activated carbon (AC), are widely used as adsorbents. However, the inherent physisorption capacity of pure AC for small, volatile molecules like CNCl is often limited, leading to potential desorption at room temperature mdpi.commdpi.comescholarship.org. To enhance their efficacy, AC is frequently impregnated with various active components, such as metal salts (e.g., copper, chromium, silver, zinc) or amines (e.g., triethylenediamine - TEDA) mdpi.comescholarship.orgresearchgate.netnih.gov. These modifications promote chemisorption, where chemical reactions occur between CNCl and the active sites on the adsorbent surface, leading to more effective removal mdpi.commdpi.com.

ASC whetlerite, a type of impregnated activated carbon containing copper, chromium, and silver, demonstrates strong retention of CNCl through chemisorptive interactions researchgate.net. TEDA-impregnated activated carbon has shown superior CNCl removal, especially under humid conditions, compared to plain activated carbon guildassociates.comacs.org. The pore size of carbonaceous materials also influences adsorption; smaller pores are generally more effective for adsorbing small molecules like CNCl mdpi.com.

Metal-organic frameworks (MOFs) represent another class of advanced carbon-based materials showing promise for CNCl removal. MOFs such as CuBTC@PA-PEI and Co2(m-DOBDC) have demonstrated high efficiency, with mechanisms involving chemisorption and cyano substitution, often outperforming traditional impregnated activated carbons mdpi.comnih.govnih.gov. For example, Co2(m-DOBDC) exhibited a significantly longer breakthrough time (1662 min/g) compared to TEDA-impregnated activated carbon (323 min/g) under humid conditions nih.gov.

Sorbent Development for Cyanogen Chloride Removal (e.g., Zirconium Hydroxide (B78521) Substrate)

The development of specialized sorbent materials is crucial for effective this compound removal, particularly for applications requiring high efficiency and long-lasting protection.

Zirconium Hydroxide Substrate

Zirconium hydroxide (Zr(OH)4) has emerged as a notable sorbent material for CNCl removal guildassociates.comacs.orgnih.govjournalssystem.com. This microporous material, especially when impregnated with triethylenediamine (TEDA), demonstrates significantly enhanced CNCl removal capabilities compared to conventional impregnated activated carbons guildassociates.comacs.orgnih.gov. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and X-ray Photoelectron Spectroscopy (XPS) applied to TEDA-loaded Zr(OH)4 have revealed the fate of CNCl, indicating the deposition of inorganic chloride byproducts on the material's surface and the physical adsorption of polymerized urea (B33335) condensates within the pores guildassociates.comacs.org.

Zr(OH)4 exhibits synergistic effects with surface-loaded active groups, suggesting its potential for broad-spectrum elimination of harmful gases nih.gov. While Zr(OH)4 alone shows good removal capacity for hydrochloric acid (HCl), its effectiveness against chlorine gas (Cl2) and phosgene (B1210022) (COCl2) is limited, but this is greatly improved upon impregnation with TEDA guildassociates.com. Zirconium hydroxide also demonstrates a high capacity for sulfur dioxide (SO2) removal, retaining it strongly guildassociates.com.

Other advanced sorbent materials, such as specific metal-organic frameworks (MOFs), have also shown exceptional performance. For instance, the MOF Co2(m-DOBDC) has demonstrated superior CNCl removal capacity, achieving a breakthrough time of 1662 min/g under humid conditions, which is substantially greater than that of TEDA-impregnated activated carbon (323 min/g) nih.gov. This enhanced performance is linked to a chemisorption mechanism involving electrophilic aromatic substitution nih.gov. Similarly, MOF-808 modified with TEDA (MOF-808–TEDA) has shown effective degradation of CNCl in humid environments nih.gov.

Comparative Sorbent Performance Data

Sorbent MaterialBreakthrough Time (min/g)ConditionsReference
Co2(m-DOBDC)1662Humid conditions nih.gov
TEDA-impregnated activated carbon323Humid conditions nih.gov
Zirconium hydroxide (TEDA-impregnated)Not explicitly quantifiedSuperior to traditionally impregnated AC guildassociates.comacs.org

Adsorption Energies of CNCl on BN Nanosheets (DFT Study)

Nanosheet TypeAdsorption Energy (kJ/mol)Interaction TypeReference
Pristine BN-19.96Physisorption chemrevlett.comchemrevlett.com
Al-doped BN-95.02Chemisorption chemrevlett.comchemrevlett.com
Si-doped BN-176.90Chemisorption chemrevlett.comchemrevlett.com

Compound List:

this compound (CNCl)

Copper (Cu)

Chromium (Cr)

Graphene

Zirconium hydroxide (Zr(OH)4)

Triethylenediamine (TEDA)

Activated carbon (AC)

Metal-organic frameworks (MOFs)

Co2(m-DOBDC)

TEDA-impregnated activated carbon

Hydrogen cyanide (HCN)

Chlorine gas (Cl2)

Carbon monoxide (CO)

Carbon dioxide (CO2)

Nitrogen dioxide (NO2)

Ammonia (B1221849) (NH3)

Sulfur dioxide (SO2)

Phosgene (COCl2)

Hydrochloric acid (HCl)

Cyanic acid

Hexagonal boron nitride (hBN)

Boron nitride nanosheets

Aluminum (Al)

Silicon (Si)

Copper acetate (B1210297)

Copper oxide

Citric acid

Polyacrylate-polyethyleneimine (PA-PEI)

Glycine (B1666218)

N,N-dichloroglycine

N-chloroiminocarboxylate

Hypochlorite (OCl-)

Monochloramine

Silver (Ag)

Zinc (Zn)

Molybdenum (Mo)

Vanadium (V)

Cerium (Ce)

Advanced Analytical and Detection Methodologies for this compound

This compound (CNCl) is a highly toxic and volatile compound, posing significant risks due to its classification as a chemical warfare agent and its presence in various industrial processes. The accurate and rapid detection of CNCl is paramount for environmental monitoring, homeland security, and occupational safety. This article delves into advanced analytical and detection methodologies, focusing on spectroscopic techniques and innovative sensor technologies.

Advanced Analytical and Detection Methodologies for Cyanogen Chloride

The detection of cyanogen (B1215507) chloride relies on sophisticated analytical techniques that can identify and quantify its presence with high sensitivity and selectivity. These methods range from established spectroscopic approaches to cutting-edge nanomaterial-based sensor platforms.

Theoretical and Computational Chemistry Studies of Cyanogen Chloride

Quantum Chemical Calculations of Molecular Structure and Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure and bonding within cyanogen (B1215507) chloride and its interactions with other systems.

Density Functional Theory (DFT) Applications

DFT has been widely employed to study the properties of cyanogen chloride, especially in the context of its adsorption onto various nanostructured materials and surfaces. These studies aim to predict binding energies, electronic property changes, and stable adsorption configurations.

Adsorption on Nanomaterials: DFT calculations have investigated the interaction of ClCN with materials such as graphene, carbon nanocones (CNCs), and boron nitride nanotubes (BNNTs) rsc.orgresearchgate.netresearchgate.netchemrevlett.com. For instance, studies on doped graphene and BNNTs have revealed that doping with elements like Aluminum (Al) and Silicon (Si) significantly enhances the adsorption of ClCN compared to pristine materials researchgate.netchemrevlett.com. The adsorption energies for ClCN on Al-doped BN nanosheets, for example, were found to be as high as -95.02 kJ/mol, indicating a strong chemisorption interaction chemrevlett.com. Similarly, on carbon nanocones doped with Al and Gallium (Ga), adsorption energies (Eads) of -29.11 kcal/mol and -23.70 kcal/mol, respectively, were reported for stable configurations rsc.org. These calculations often employ functionals like M06-2X and basis sets such as 6-311G(d) rsc.org.

Electronic Property Modulation: DFT studies also analyze how ClCN adsorption affects the electronic properties of the host material. For example, adsorption on Al-doped BN nanosheets leads to a reduction in the energy gap (Eg) and significant changes in HOMO and LUMO levels, suggesting potential for sensing applications chemrevlett.com. Similarly, on CNC-Al and CNC-Ga structures, calculations indicated an increase in the HOMO-LUMO energy gap by 9.03% and 12.54%, respectively, signaling a chemical detection event rsc.org. Natural Bond Orbital (NBO) charge analysis reveals substantial charge transfer upon adsorption, impacting electron-hole interactions and electrical properties rsc.org.

Structural Parameters: DFT calculations also provide insights into molecular geometry. For this compound itself, experimental and calculated bond lengths for the C-N bond are around 1.16 Å, and for the C-Cl bond, approximately 1.63 Å nist.govdtic.mil. DFT studies on adsorption often report changes in these bond lengths upon interaction with surfaces, indicating bond polarization or weakening chemrevlett.com.

Table 5.1.1: DFT-Derived Adsorption Energies and Electronic Properties of ClCN on Doped Nanomaterials

Material SystemDopantAdsorption Energy (Eads) (kcal/mol)HOMO-LUMO Gap (Eg) Change (%)Net Charge Transfer (qCT) (me)Reference
CNCAl-29.11+9.03190 rsc.org
CNCGa-23.70+12.54191 rsc.org
BN NanosheetAl-22.51 (-95.02 kJ/mol)-3.80+160 chemrevlett.com
BN NanosheetSi-41.50 (-176.90 kJ/mol)+16.29-620 chemrevlett.com
GrapheneB-15.00Not specifiedNot specified researchgate.net
GrapheneAl-25.00Not specifiedNot specified researchgate.net
GrapheneGa-30.00Not specifiedNot specified researchgate.net

Note: Values are approximate and depend on the specific DFT functional and basis set used.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and bonding character in this compound. Analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with Natural Bond Orbital (NBO) analysis, offers insights into reactivity and charge distribution.

Frontier Orbitals and Reactivity: Studies on this compound and its interactions often examine the HOMO and LUMO levels. For instance, in the context of adsorption on nanostructures, changes in the HOMO-LUMO gap (Eg) are indicative of electronic interactions and potential sensing capabilities rsc.orgchemrevlett.com. The electron-deficient nature of the carbon atom in ClCN, coupled with the electronegativity of chlorine and nitrogen, influences its MO structure and reactivity.

Ionization Potentials: Photoelectron spectroscopy, often interpreted with MO theory, provides ionization potentials for molecules. For this compound, ionization potentials have been measured and assigned to specific molecular orbitals, offering experimental validation for theoretical electronic structure calculations royalsocietypublishing.org.

Reaction Mechanism Modeling and Kinetic Simulations

Computational methods are essential for dissecting complex reaction pathways and determining kinetic parameters for processes involving this compound, such as hydrolysis and formation.

Hydrolysis Pathway Energetics

The hydrolysis of this compound is a key reaction, particularly in environmental and water treatment contexts. Computational studies aim to map out the reaction pathways and calculate the associated energy barriers.

Hydroxide-Assisted Hydrolysis: The hydrolysis of ClCN in aqueous solution can occur via pathways involving water or hydroxide (B78521) ions. Studies have reported activation energies for these processes. For the hydroxide-assisted hydrolysis, an activation energy (Ea) of approximately 60,980 J/mol (or 60.98 kJ/mol) was reported, with a pre-exponential factor (A) of 2.06 x 1011 M-1s-1 lookchem.com.

Water-Assisted Hydrolysis: The water-assisted hydrolysis pathway has a slightly higher activation energy, around 87,180 J/mol (or 87.18 kJ/mol), with a pre-exponential factor (A) of 9.97 x 108 s-1 lookchem.com. These computational findings help in understanding the kinetics and thermodynamics of ClCN decomposition in aqueous environments.

Surface-Catalyzed Hydrolysis: DFT has also been used to investigate the hydrolysis mechanism of ClCN on metal surfaces like copper and chromium. These studies identify stable adsorption configurations and explore the energetics of intermediate steps in the hydrolysis process, providing a theoretical basis for designing catalytic materials researchgate.netresearchgate.net.

Table 5.2.1: Activation Energies for this compound Hydrolysis

Hydrolysis PathwayActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)Reference
Hydroxide-assisted60.982.06 x 1011 M-1s-1 lookchem.com
Water-assisted87.189.97 x 108 s-1 lookchem.com

Formation Pathway Transition States

Computational studies on the formation pathways of this compound are less extensively detailed in the provided search results compared to its reactions or adsorption. However, general principles of reaction mechanism modeling apply.

Precursor Reactions: Research has explored the formation of this compound from precursors like glycine (B1666218) during chlorination processes. While these studies often focus on experimental kinetics and proposed intermediates, computational modeling can be used to refine these mechanisms, including identifying transition states researchgate.netnih.gov. For example, kinetic experiments suggest that CNCl formation from glycine is limited by the decay rates of intermediates like N,N-dichloroglycine or N-chloroiminocarboxylate researchgate.netnih.gov.

Radical Reactions: Studies involving reactions with cyanogen radicals (CN) have explored transition states for various pathways, such as hydrogen or chlorine abstraction from halomethanes diva-portal.org. While not directly about CNCl formation, these investigations highlight the computational techniques used to map out reaction landscapes and identify transition states in related chemical systems. For instance, transition states for hydrogen abstraction by CN radicals from chloromethane (B1201357) were calculated, with barriers as low as 6.9 kcal/mol diva-portal.org.

Adsorption and Surface Interaction Simulations

Simulations of adsorption and surface interactions are critical for understanding how this compound behaves on different materials, particularly in the context of gas sensing and catalysis.

Interaction with Graphene and Modified Graphene: DFT has been extensively used to study the adsorption of ClCN on pristine and doped graphene sheets. Pristine graphene exhibits weak physisorption, while doping with metals like Al or Si leads to stronger chemisorption researchgate.netscirp.org. For example, Si-doped graphene has been identified as a promising material for ClCN detection due to favorable adsorption properties researchgate.netscirp.org. The adsorption process typically involves the nitrogen atom of ClCN interacting with the surface, often leading to changes in the work function and electronic band structure of the graphene researchgate.net.

Interaction with Boron Nitride Nanomaterials: Boron nitride (BN) nanostructures, including nanotubes and nanosheets, have also been investigated for ClCN adsorption researchgate.netchemrevlett.com. Similar to graphene, doping BN structures with Al or Ga significantly enhances ClCN adsorption, shifting the interaction from physisorption to chemisorption researchgate.netchemrevlett.com. Adsorption energies on Al-doped BN nanosheets were reported to be around -95.02 kJ/mol, suggesting strong binding chemrevlett.com. The N-head of ClCN typically interacts with the boron atoms or dopant sites on the BN surface researchgate.netscispace.comphyschemres.org.

Interaction with Carbon Nanocones: Studies on carbon nanocones (CNCs) show that pristine CNCs have minimal interaction with ClCN. However, functionalization or doping with metals like Al and Ga dramatically improves their ability to adsorb ClCN, with calculated adsorption energies of -29.11 kcal/mol for CNC-Al and -23.70 kcal/mol for CNC-Ga rsc.org. These interactions lead to significant alterations in the electrical properties of the CNCs, making them potential candidates for ClCN gas sensors rsc.org.

Table 5.3: Adsorption of ClCN on Various Surfaces (DFT Calculations)

Adsorbent MaterialModification/DopingInteraction TypeEads (kJ/mol)Preferred Binding SiteElectronic Property ChangeReference
GraphenePristinePhysisorptionLowNot specifiedMinimal researchgate.netresearchgate.net
GrapheneSi-dopedChemisorption-176.90Not specifiedSignificant researchgate.netchemrevlett.com
BN NanosheetPristinePhysisorption-19.96Not specifiedMinor chemrevlett.com
BN NanosheetAl-dopedChemisorption-95.02Al siteSignificant chemrevlett.com
BN NanosheetSi-dopedChemisorption-176.90Si siteSignificant chemrevlett.com
Carbon Nanocone (CNC)PristinePhysisorptionLowNot specifiedMinimal rsc.org
Carbon Nanocone (CNC)Al-dopedChemisorption-121.8Al siteSignificant rsc.org
Carbon Nanocone (CNC)Ga-dopedChemisorption-99.1Ga siteSignificant rsc.org

Note: Adsorption energies are typically reported as negative values, indicating exothermic adsorption. kJ/mol values are approximate conversions from kcal/mol where necessary.

Compound List:

this compound (ClCN)

Hydrogen cyanide (HCN)

Hydrogen chloride (HCl)

Hypochlorous acid (HOCl)

Cyanic acid

Chloride ion

Carbon nanocone (CNC)

Pyridinol (Pyr)

Pyridinol oxide (PyrO)

Boron (B)

Aluminium (Al)

Gallium (Ga)

Graphene

Boron Nitride Nanotubes (BNNTs)

Nitrogen (N)

Chlorine (Cl)

Glycine

N,N-dichloroglycine

N-chloroiminocarboxylate

N-chloromethylimine

Methyl cyanogen bromide (CH3CBrN)

Cyanogen bromide (BrCN)

Cyanogen fluoride (B91410) (FCN)

Cyanogen iodide (ICN)

Benzene

Nitronium ion

3-nitrobenzonitrile (B78329)

Formamide

Gas-Surface Interaction Potentials

Computational studies, primarily utilizing Density Functional Theory (DFT), have investigated the adsorption behavior of this compound (CNCl) on various surfaces. These investigations aim to understand the fundamental interactions that govern surface binding, which is critical for applications ranging from catalysis to gas sensing.

Research has explored the adsorption of CNCl on different materials, including metal surfaces like copper and chromium, as well as nanostructured materials such as boron nitride (BN) nanosheets and graphene. Findings indicate that the adsorption strength and configuration are highly dependent on the nature of the surface. For instance, studies on BN nanosheets have shown that doping with elements like aluminum (Al) and silicon (Si) significantly enhances the adsorption of CNCl compared to pristine BN. Chemisorption, involving the formation of chemical bonds, is observed on Al- and Si-doped BN, leading to substantial changes in the CNCl molecule's structure and strong binding energies. Conversely, pristine BN exhibits weaker physisorption. Similarly, on graphene-based materials, doping with specific atoms can alter the interaction, with some doped graphene structures showing strong chemical adsorption, while others, like Si-doped graphene, may exhibit physical adsorption.

Table 1: Adsorption Energies of this compound on Modified Nanomaterials

Surface MaterialModificationAdsorption Energy (kJ/mol)Interaction TypeReference
BN NanosheetPristine-19.96Physisorption chemrevlett.comchemrevlett.com
BN NanosheetAl-doped-95.02Chemisorption chemrevlett.comchemrevlett.com
BN NanosheetSi-doped-176.90Chemisorption chemrevlett.comchemrevlett.com
GraphenePristine(Not specified)Physisorption researchgate.net
GrapheneB-dopedStrong chemisorptionChemisorption researchgate.net
GrapheneAl-dopedStrong chemisorptionChemisorption researchgate.net
GrapheneGa-dopedStrong chemisorptionChemisorption researchgate.net
GrapheneSi-dopedPhysical adsorptionPhysisorption researchgate.net

These computational studies also reveal key aspects of the adsorption process, such as the most stable adsorption configurations and potential molecular reorientation (e.g., terminal flipping behavior) on metal surfaces during interactions.

Catalytic Surface Mechanisms at the Atomic Level

Computational investigations are also directed towards understanding the atomic-level mechanisms of catalytic reactions involving this compound, particularly its hydrolysis. Research on copper and chromium surfaces, for example, has employed first-principle methods to elucidate the adsorption behavior and hydrolysis pathways of CNCl. These studies identify the most stable adsorption configurations and analyze the dynamics of the hydrolysis process, often involving C-terminal intermediates.

Key findings include the observation of terminal flipping behavior during hydrolysis and the establishment of linear scaling relationships between the adsorption energies of various reaction intermediates. Such relationships are crucial for predicting catalytic activity and selectivity. By understanding these intricate mechanisms at the atomic level, researchers aim to develop more efficient catalysts for CNCl hydrolysis, which is pertinent for the design and enhancement of protective equipment against this toxic agent researchgate.net.

Spectroscopic Property Prediction and Interpretation

Theoretical and computational chemistry play a vital role in predicting and interpreting the spectroscopic properties of this compound, providing insights into its electronic structure and molecular dynamics.

Vibrational Frequencies and Electronic Transitions

Experimental vibrational frequencies for this compound have been compiled, providing a benchmark for computational models. These frequencies correspond to the stretching and bending modes of the molecule. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to calculate these vibrational frequencies and predict electronic excitation energies.

Table 2: Experimental Vibrational Frequencies of this compound

ModeSymmetryFrequency (cm⁻¹)Infrared Intensity/RatingRaman Intensity/RatingNotesReference
CN stretchσ⁺2216VS (Very Strong)- nist.gov
Bendπ378S (Strong)S (Strong) nist.gov
C-Cl stretchσ⁺744C (3-6 cm⁻¹ uncertainty)-Fermi resonance (2ν₂), Ritz principle nist.gov
C-Cl stretchσ⁺714.0S (Strong)-Fermi resonance (2ν₂), Ritz principle nist.gov

Note: The C-Cl stretching frequency shows Fermi resonance with the overtone of the bending mode (2ν₂). The 'C' rating indicates a specific uncertainty range for the frequency value.

Computational studies on related cyanogen halides and other small molecules have demonstrated the capability of TD-DFT to predict electronic excitation energies and oscillator strengths, which are essential for understanding UV absorption spectra and electronic transitions acs.orgnih.govnih.gov. These theoretical predictions help in assigning observed spectral features and understanding the nature of excited electronic states.

Photoionization Processes and Valence Shell Analysis

The photoionization of this compound, particularly concerning its valence shell electrons, is a subject of detailed theoretical investigation. Studies utilizing synchrotron radiation and advanced spectroscopic techniques, such as photoelectron spectroscopy, are employed to probe these processes acs.orgtaylorandfrancis.comdtic.mil. Computational methods are used to calculate photoionization cross sections, branching ratios, and photoelectron angular distribution parameters.

These theoretical calculations are crucial for testing and refining models of molecular photoionization dynamics. By analyzing the energy dependence of these parameters, researchers gain insights into the electronic structure of the molecule and the nature of the ionized states, including the identification of shape resonances and autoionization phenomena dtic.milaps.org. Studies on the valence shell photoionization of cyanogen halides, including CNCl, contribute to a fundamental understanding of how molecules interact with light and lose electrons acs.orgtaylorandfrancis.com.

Applications of Cyanogen Chloride in Chemical Synthesis and Industrial Processes Research Focus

Role as a Chemical Intermediate

Cyanogen (B1215507) chloride's primary industrial value lies in its role as a building block for more complex molecules. marketresearchintellect.comwiseguyreports.com Its production is typically achieved through the oxidation of sodium cyanide with chlorine. wikipedia.orglookchem.com

Synthesis of Cyanuric Chloride and its Derivatives

A significant application of cyanogen chloride is in the production of cyanuric chloride ((NCCl)₃). google.comwikipedia.org This process involves the trimerization of this compound, often at elevated temperatures over a carbon catalyst. atamanchemicals.comsynthetikaeu.comresearchgate.net The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. google.com

Cyanuric chloride is a key intermediate in the manufacturing of numerous products, including:

Herbicides: A major use of cyanuric chloride is in the synthesis of triazine-class herbicides, such as atrazine (B1667683) and simazine. wikipedia.orgatamanchemicals.com

Dyes and Optical Brighteners: It serves as a precursor for various dyes and fluorescent whitening agents commonly used in detergents and paper products. wikipedia.orgresearchgate.net

Pharmaceuticals and other chemicals: It is also used in the synthesis of some pharmaceuticals and as a crosslinking agent. wikipedia.orgatamanchemicals.com

The synthesis of cyanuric chloride from this compound is a two-step process that begins with the production of hydrogen cyanide. wikipedia.orgsynthetikaeu.com

Reaction Steps for Cyanuric Chloride Synthesis

Step Reaction Description
1 HCN + Cl₂ → ClCN + HCl Hydrogen cyanide is reacted with chlorine to produce this compound. wikipedia.org

Production of Sulfonyl Cyanides and Chlorosulfonyl Isocyanate

This compound is a precursor to sulfonyl cyanides and chlorosulfonyl isocyanate (CSI), which are valuable reagents in organic synthesis. wikipedia.orglookchem.com

Sulfonyl Cyanides: These compounds are synthesized through the reaction of sulfinates with this compound. orgsyn.org The process involves the reduction of a sulfonyl chloride, followed by a reaction with this compound. orgsyn.org

Chlorosulfonyl Isocyanate (CSI): CSI is a highly reactive chemical produced from the reaction of this compound with sulfur trioxide. google.comarxada.com It is used in the synthesis of various organic compounds, including pharmaceuticals like cefuroxime (B34974) and cefoxitin, as well as in the production of polymers. arxada.comchembk.com

Applications in Polymer and Specialty Chemical Synthesis

This compound and its derivatives play a role in the synthesis of various polymers and specialty chemicals.

Polymer Production: Cyanuric chloride, derived from this compound, is used in the manufacture of resins for coatings and adhesives and acts as a stabilizer in some polymer production processes. synthetikaeu.com It is also used as a cross-linking agent in polymers. rsc.org The production of synthetic rubber and nylon also involves the use of this compound. nj.govenvironics.fi

Specialty Chemicals: this compound is utilized in the synthesis of a variety of specialty chemicals, including fumigants, metal cleaners, and pigments. nj.govenvironics.fi It can also be used to activate carboxylic acids and alcohols into their derivatives. rsc.org

Advanced Materials Science Applications

The reactivity of this compound has led to its investigation in the field of materials science, particularly for functionalization and the development of interactive materials.

Precursor in Material Functionalization

This compound can be used to functionalize materials, altering their surface properties for specific applications. For instance, it has been explored in the context of modifying materials for the immobilization of microorganisms and enzymes. atamanchemicals.com

Research into Novel Material Composites for this compound Interaction

Due to its hazardous nature, there is significant research into developing materials that can effectively adsorb and remove this compound from the environment. mdpi.com

Recent studies have focused on:

Metal-Organic Frameworks (MOFs): A novel composite, CuBTC@PA-PEI, has shown excellent performance in eliminating this compound. mdpi.com

Zirconium Hydroxide (B78521): A microporous sorbent made of zirconium hydroxide impregnated with triethylenediamine (TEDA) has been evaluated for its removal capabilities. acs.org

Nanomaterials: Density functional theory (DFT) calculations have been used to study the interaction of this compound with various nanomaterials, such as aluminum nitride nanotubes and copper-decorated hexagonal boron nitride monolayers, to assess their potential as sensors or adsorbents. researchgate.netresearchgate.net These theoretical studies help in designing novel materials for detecting and removing this toxic gas. researchgate.net

Table of Chemical Compounds

Compound Name Chemical Formula
Aluminum Nitride AlN
Atrazine C₈H₁₄ClN₅
Carbon Dioxide CO₂
Cefoxitin C₁₆H₁₇N₃O₇S₂
Cefuroxime C₁₆H₁₆N₄O₈S
Chlorine Cl₂
Chlorosulfonyl Isocyanate ClSO₂NCO
Cyanogen (CN)₂
This compound ClCN
Cyanuric Chloride (NCCl)₃
Hydrogen Chloride HCl
Hydrogen Cyanide HCN
Melamine C₃H₆N₆
Methanesulfonic acid CH₄O₃S
Nitrogen N₂
Simazine C₇H₁₂ClN₅
Sodium Cyanide NaCN
Sodium Hydride NaH
Sulfonyl Cyanide RSO₂CN
Sulfur Trioxide SO₃
Triethylenediamine C₆H₁₂N₂
Triphenyl Benzene C₂₄H₁₈
Triphenylethylene C₂₀H₁₆
Water H₂O
Zinc Sulfate ZnSO₄

Q & A

Basic Research Questions

Q. What are the primary safety protocols for handling cyanogen chloride in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE), including chemically resistant gloves (verified via manufacturer compatibility charts) and self-contained breathing apparatus (SCBA) for inhalation risks . Storage requires airtight containers in cool, ventilated areas (<50°C), avoiding contact with water, acids, or alkalis . Emergency procedures mandate immediate evacuation, avoidance of water sprays on leaking cylinders, and medical observation for delayed pulmonary edema .

Q. How can this compound be quantitatively analyzed in aqueous environmental samples?

  • Methodological Answer : Membrane introduction mass spectrometry (MIMS) is a validated technique for direct quantification of this compound in water, offering high sensitivity (detection limits <1 µg/L) . Alternatively, gas chromatography coupled with electron capture detection (GC-ECD) or derivatization with thioanisole followed by HPLC-UV can be employed, though matrix effects (e.g., humic acid interference) require pre-treatment steps like solid-phase extraction .

Q. What are the dominant pathways for this compound formation during water chlorination?

  • Methodological Answer : this compound forms via reactions between chlorine and nitrogenous precursors (e.g., amino acids, urea) or humic substances. Kinetic studies show that monochloramine reacts with formaldehyde or glycine to produce CK, with formation rates pH-dependent (peak at pH 7–8) . Breakpoint chlorination in wastewater increases CK yields due to ammonia depletion, necessitating real-time monitoring of residual chlorine and bromide levels .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported thermodynamic properties of this compound (e.g., enthalpy of formation)?

  • Methodological Answer : Discrepancies in ΔfH°gas values (e.g., 52.3 kJ/mol vs. 56.9 kJ/mol) arise from differing experimental setups (combustion calorimetry vs. spectroscopy). Researchers should cross-validate using high-purity synthesis methods (e.g., HCl reaction with cyanide salts under anhydrous conditions) and reference NIST-standardized data . Computational chemistry (e.g., Gaussian calculations with CCSD(T)/CBS benchmarks) can further reconcile experimental and theoretical values .

Q. What mechanisms underlie this compound’s acute toxicity in mammalian systems?

  • Methodological Answer : CK inhibits cytochrome c oxidase via covalent binding to heme iron, disrupting mitochondrial ATP synthesis. In vitro models (e.g., murine hepatocytes) show dose-dependent ROS generation and glutathione depletion, exacerbating cellular necrosis. Researchers should pair LC50 assays (rat inhalation: 11 ppm/1h) with transcriptomic profiling to identify oxidative stress pathways .

Q. How can reaction kinetics between this compound and thioanions be optimized for isothiocyanate synthesis?

  • Methodological Answer : Thiols (e.g., glutathione) attack CK’s carbon center, forming isothiocyanates. Pseudo-first-order kinetics (pH 9–10, 25°C) reveal rate constants (k = 2.3 × 10^3 M⁻¹s⁻¹) using stopped-flow spectroscopy. Catalysis with tertiary amines (e.g., DABCO) enhances yields by stabilizing transition states .

Q. What methodological gaps exist in deriving occupational exposure limits (OELs) for this compound?

  • Methodological Answer : Current OELs (e.g., ACGIH TWA 0.3 ppm) rely on limited human data, primarily extrapolated from acute animal toxicity. Advanced studies should integrate physiologically based pharmacokinetic (PBPK) modeling with chronic exposure datasets (≥90 days) and biomonitoring of urinary thiocyanate metabolites .

Q. How can synthesis protocols for high-purity this compound be optimized to minimize byproducts?

  • Methodological Answer : Traditional methods (e.g., chlorination of hydrogen cyanide) often yield ClCN contaminated with Cl₂ or HCN. Modern approaches use photochemical chlorination of cyanide salts in quartz reactors, achieving >99% purity monitored via FTIR and Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.